molecular formula C9H10BFO4 B14850541 [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid

[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid

Cat. No.: B14850541
M. Wt: 211.98 g/mol
InChI Key: LBWLDXNOQFYLQG-UHFFFAOYSA-N
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Description

[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a 1,3-dioxolane ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the fluorine atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding borane derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts and suitable ligands for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used to attach fluorine-containing groups to biomolecules, which can be useful in imaging and diagnostic applications.

Medicine:

    Drug Development: The unique structure of this compound makes it a valuable building block in the synthesis of potential drug candidates.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which facilitates the transfer of the aryl group to a suitable electrophile. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the fluorine and 1,3-dioxolane substituents.

    [3-(1,3-Dioxolan-2-YL)phenyl]boronic acid: Lacks the fluorine substituent.

    [2-Fluorophenyl]boronic acid: Lacks the 1,3-dioxolane substituent.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom can enhance the compound’s reactivity and stability.

    1,3-Dioxolane Ring: This ring can provide additional steric and electronic effects, making the compound more versatile in various reactions.

Properties

Molecular Formula

C9H10BFO4

Molecular Weight

211.98 g/mol

IUPAC Name

[3-(1,3-dioxolan-2-yl)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C9H10BFO4/c11-8-6(9-14-4-5-15-9)2-1-3-7(8)10(12)13/h1-3,9,12-13H,4-5H2

InChI Key

LBWLDXNOQFYLQG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2OCCO2)F)(O)O

Origin of Product

United States

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